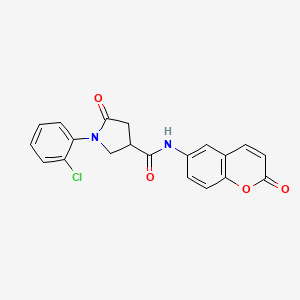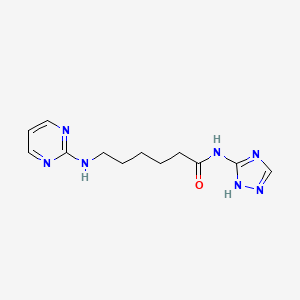![molecular formula C24H23N3O7S B11011494 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11011494.png)
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through a Povarov cycloaddition reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the sulfonyl group: The quinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the nitrobenzamide group: Finally, the compound is reacted with 4,5-dimethoxy-2-nitrobenzoic acid or its derivatives to form the nitrobenzamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative reaction conditions.
Chemical Reactions Analysis
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets.
Biological Research: The compound is used to study the mechanisms of action of quinoline derivatives and their effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, inhibiting their activity. The nitrobenzamide group can undergo reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar compounds to N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide include other quinoline derivatives, such as:
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its anticancer and antibacterial properties.
4-hydroxy-2-quinolones: These compounds have diverse biological activities and are used in drug development.
3,4-dihydroisoquinolin-1(2H)-one derivatives: Studied for their antifungal and antioomycete activities.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical properties and biological activities.
Properties
Molecular Formula |
C24H23N3O7S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C24H23N3O7S/c1-33-22-14-19(21(27(29)30)15-23(22)34-2)24(28)25-17-9-11-18(12-10-17)35(31,32)26-13-5-7-16-6-3-4-8-20(16)26/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,25,28) |
InChI Key |
UZZNGBWQFDSKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011415.png)
![N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine](/img/structure/B11011422.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11011430.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11011443.png)

![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B11011458.png)
![N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11011469.png)

![6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B11011480.png)

![Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11011500.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11011503.png)

